molecular formula C6H8O3 B036781 Oxepane-2,7-dione CAS No. 2035-75-8

Oxepane-2,7-dione

Cat. No. B036781
CAS RN: 2035-75-8
M. Wt: 128.13 g/mol
InChI Key: JPSKCQCQZUGWNM-UHFFFAOYSA-N
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Patent
US05700819

Procedure details

A solution of adipic acid (10.0 g, 68 mmol) in acetic anhydride (50 ml) was heated to reflux for 3 hours. An excess of acetic anhydride was then distilled off in vacuo leaving adipic anhydride (7.4 g). 2-Amino-3,4,6-trifluorothiophenol (200 mg, 1.1 mmol) was dissolved in NMP (1 ml) under a nitrogen stream. To the resultant solution was gradually added adipic anhydride (143 mg, 1.1 mmol) and the mixture was stirred at 100° C. for 6 hours. After naturally cooling, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was extracted with aqueous sodium bicarbonate. The alkaline phase was acidified with 10% hydrochloric acid and re-extracted with ethyl acetate. The combined organic phases were dried and then evaporated to yield a residue, which was recrystallized from acetonitrile to give 5-(4,5,7-trifluorobenzothiazol-2-yl)pentanoic acid (81 mg, 26%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=O>C(OC(=O)C)(=O)C>[C:6]1(=[O:8])[O:10][C:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
An excess of acetic anhydride was then distilled off in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.